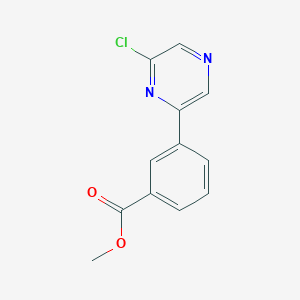

Methyl 3-(6-chloropyrazin-2-yl)benzoate

Description

Significance of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of chemical research. tandfonline.com Their significance is particularly pronounced in medicinal chemistry, where they are integral to the structure of many natural products and synthetic drugs. nih.gov Nitrogen-containing heterocycles are an especially important class due to their prevalence in biologically active molecules. nih.gov These ring systems can engage in various non-covalent interactions, such as hydrogen bonding, which is crucial for the binding of a drug to its biological target. nih.gov The unique electronic properties and three-dimensional shapes of heterocyclic scaffolds provide a framework that chemists can modify to fine-tune the pharmacological activity and physicochemical properties of a molecule. researchgate.net

Overview of the Pyrazine (B50134) and Benzoate (B1203000) Ester Motifs in Molecular Design

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in molecular design. nih.gov Its electron-deficient nature makes it a versatile component in the synthesis of a wide array of bioactive compounds. researchgate.net Pyrazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and analgesic properties. tandfonline.comnih.gov This wide range of biological effects has cemented the pyrazine motif as a hot topic in pharmaceutical chemistry research. nih.gov

Similarly, the benzoate ester motif is a fundamental functional group in organic chemistry. Benzoate esters, such as methyl benzoate, are formed from the condensation of benzoic acid and an alcohol. wikipedia.org They are widely used as intermediates in organic synthesis, serving as building blocks for more complex molecules. mdpi.com In addition to their role in synthesis, their pleasant aromas have led to their use in the fragrance industry. wikipedia.org From a medicinal chemistry perspective, ester functionalities can be employed to create prodrugs, which can improve a drug's absorption and distribution by increasing its lipophilicity. nih.gov

Rationale for the Academic Investigation of Methyl 3-(6-chloropyrazin-2-yl)benzoate

The academic investigation into a molecule like this compound is driven by the principles of rational drug design and the exploration of novel chemical space. This compound represents a hybrid structure that combines the biologically active chloropyrazine moiety with the versatile methyl benzoate group.

The rationale for studying this specific compound can be broken down as follows:

Bioactive Scaffold: The 2-chloropyrazine (B57796) unit is a common feature in molecules designed for biological screening. The chlorine atom provides a reactive handle for further chemical modification and can also influence the electronic properties of the pyrazine ring, potentially enhancing its interaction with biological targets.

Exploring Structure-Activity Relationships (SAR): The synthesis of a series of related compounds is fundamental to understanding how a molecule's structure relates to its biological activity. This compound would be a key compound in a library of pyrazinyl-substituted benzoates. By varying the substitution pattern on both the pyrazine and the benzoate rings, researchers can systematically probe the structural requirements for a desired biological effect. For instance, studies on similar pyrazinylcarboxamidobenzoates have shown that the position of substituents on the benzoate ring is critical for activity. acs.org

The investigation of this compound is therefore a logical step in the broader search for new molecules with potential therapeutic applications, driven by the proven utility of its constituent chemical motifs.

Research Findings and Data

While specific research findings for this compound are not extensively documented in publicly available literature, its chemical properties can be inferred from its structure and data on related compounds. A plausible synthetic route to this molecule would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated pyrazine and a suitably functionalized phenylboronic acid or stannane (B1208499) derivative.

Below are tables detailing the properties of key structural analogs, which provide a basis for understanding the characteristics of the target compound.

Table 1: Physicochemical Properties of Methyl Benzoate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H8O2 | nih.gov |

| Molar Mass | 136.15 g/mol | nih.gov |

| Appearance | Colorless liquid | wikipedia.org |

| Melting Point | -12.5 °C | wikipedia.org |

| Boiling Point | 199.6 °C | wikipedia.org |

| Solubility | Poorly soluble in water, miscible with organic solvents | wikipedia.org |

Table 2: Physicochemical Properties of 2-Chloro-6-methylpyrazine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H5ClN2 | nih.gov |

| Molar Mass | 128.56 g/mol | nih.gov |

| IUPAC Name | 2-chloro-6-methylpyrazine | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1194374-28-1 |

|---|---|

Molecular Formula |

C12H9ClN2O2 |

Molecular Weight |

248.66 g/mol |

IUPAC Name |

methyl 3-(6-chloropyrazin-2-yl)benzoate |

InChI |

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-4-2-3-8(5-9)10-6-14-7-11(13)15-10/h2-7H,1H3 |

InChI Key |

NVQIDPAIHMONPK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=CC(=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 6 Chloropyrazin 2 Yl Benzoate and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.comadvancechemjournal.com For Methyl 3-(6-chloropyrazin-2-yl)benzoate, the most logical disconnection is the carbon-carbon bond between the pyrazine (B50134) and benzene (B151609) rings. This approach simplifies the complex target molecule into two more manageable precursor molecules.

This disconnection leads to two primary synthons: a 6-chloropyrazin-2-yl unit and a 3-(methoxycarbonyl)phenyl unit. The corresponding synthetic equivalents for these synthons would be a halogenated pyrazine and a substituted benzene derivative. For instance, in a Suzuki-Miyaura cross-coupling reaction, these would be a chloropyrazine derivative and a boronic acid or ester derivative of methyl benzoate (B1203000).

Precursor Synthesis and Derivatization

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

Synthesis of Halogenated Pyrazine Intermediates

Halogenated pyrazines are crucial building blocks in the synthesis of various heterocyclic compounds. rsc.org The synthesis of these intermediates often begins with commercially available pyrazine derivatives. For example, 2-chloropyrazine (B57796) can be synthesized by treating pyrazine with chlorine at high temperatures. youtube.com Further halogenation can yield di-substituted pyrazines. The specific regioselectivity of halogenation can be influenced by the reaction conditions and the presence of activating or deactivating groups on the pyrazine ring. youtube.com

Preparation of Benzoate Ester Precursors (e.g., from benzoic acid or related esters)

The benzoate ester precursor, specifically a boronic acid or ester derivative, is the other key component for the coupling reaction. The synthesis of methyl benzoate and its derivatives is commonly achieved through the Fischer esterification of the corresponding benzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. researchgate.netmdpi.comyoutube.com This reaction is a reversible process, and various methods, including the use of solid acid catalysts, have been developed to improve yields and simplify purification. mdpi.com For the synthesis of boronic acid-substituted methyl benzoates, a common starting material is a halogenated methyl benzoate, which can then be converted to the boronic acid or its ester via lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or through a palladium-catalyzed borylation reaction.

Carbon-Carbon Bond Forming Reactions for Aryl-Heteroaryl Coupling

The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the pyrazine and benzene rings. Cross-coupling reactions are powerful tools for achieving this transformation.

Cross-Coupling Strategies (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between a boronic acid or ester and an organohalide. nih.govconsensus.appresearchgate.netresearchgate.net This reaction is highly effective for the formation of aryl-heteroaryl bonds and is tolerant of a wide range of functional groups. mdpi.com In the context of synthesizing this compound, this would involve the reaction of a chloropyrazine intermediate with a methyl 3-(boronophenyl)benzoate derivative.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more specialized palladium pincer complex, a base (e.g., K₃PO₄, Na₂CO₃), and a suitable solvent system. consensus.appresearchgate.netmdpi.com The choice of catalyst, base, and solvent can significantly impact the reaction efficiency and yield.

| Parameter | Examples | Role in the Reaction | References |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Palladium ONO pincer complexes | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. | consensus.appresearchgate.netmdpi.com |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃, KF | Activates the boronic acid species and facilitates the transmetalation step. | nih.govmdpi.com |

| Solvent | Toluene/H₂O, Dioxane, THF | Solubilizes reactants and reagents, and can influence catalyst activity. | nih.govconsensus.appresearchgate.net |

| Boron Species | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) | The organoboron coupling partner. | nih.govresearchgate.net |

| Organohalide | Chloropyrazines, Bromobenzenes | The electrophilic coupling partner. | consensus.appresearchgate.net |

Direct Arylation Approaches (e.g., C-H Activation)

Direct arylation via C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. acs.org This approach involves the direct coupling of a C-H bond of one aromatic ring with a C-X (where X is a halide) bond of another. researchgate.net

For the synthesis of this compound, a direct arylation strategy could potentially involve the palladium-catalyzed reaction of 2,6-dichloropyrazine (B21018) with methyl benzoate, or 2-chloropyrazine with methyl 3-bromobenzoate. mdpi.com However, controlling the regioselectivity of C-H activation on the pyrazine ring can be challenging. nih.gov Recent advancements have shown that visible-light-mediated C-H arylation of diazines with aryldiazonium salts can be achieved without a photocatalyst. nih.gov Another approach involves a base-promoted homolytic aromatic substitution (BHAS) for the direct arylation of unactivated arenes. nih.gov

| Feature | Cross-Coupling (e.g., Suzuki-Miyaura) | Direct Arylation (e.g., C-H Activation) | References |

|---|---|---|---|

| Pre-functionalization | Requires synthesis of organoboron and organohalide precursors. | Avoids the synthesis of one of the pre-functionalized starting materials. | acs.org |

| Atom Economy | Generates stoichiometric amounts of boronate waste. | Higher atom economy as it forms C-H and C-X bonds directly. | acs.org |

| Regioselectivity | Generally high and predictable based on the position of the functional groups. | Can be a challenge to control, potentially leading to mixtures of isomers. | acs.orgnih.gov |

| Reaction Conditions | Well-established and widely applicable. | Often requires specific catalysts and conditions to achieve high efficiency and selectivity. | researchgate.netmdpi.com |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, including this compound. These methods facilitate the crucial carbon-carbon bond formation between the pyrazine and benzoate rings. Reactions such as the Suzuki-Miyaura coupling are frequently employed, where an organoboron reagent couples with an organic halide. psu.edu

In a typical Suzuki-Miyaura approach, 2-chloropyrazine can be coupled with a boronic acid derivative of methyl benzoate. The selection of the palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. For instance, catalysts like Pd(dppf)Cl2 are often effective for cross-coupling reactions involving heteroaryl chlorides. researchgate.neturfu.ru The choice of ligand, such as electron-rich phosphines, can significantly influence the catalytic cycle's efficiency. mdpi.com The mild reaction conditions of Suzuki-Miyaura couplings offer good functional group tolerance, which is advantageous when working with multifunctional molecules. psu.edunih.gov

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions used in the synthesis of similar biaryl structures.

| Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene/H₂O | 90 |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane | 81-95 |

| Pd(OAc)₂ | P(tBu)₂Me·HBF₄ | K₂CO₃ | Toluene | 75-85 |

This table presents generalized data from various palladium-catalyzed coupling reactions for biaryl synthesis and may not represent specific results for this compound. researchgate.netnih.gov

Esterification and Functional Group Interconversions on the Benzoate Moiety

The methyl ester group on the benzoate ring is typically introduced via an esterification reaction. The Fischer esterification, which involves reacting the corresponding carboxylic acid (3-(6-chloropyrazin-2-yl)benzoic acid) with methanol in the presence of an acid catalyst, is a common method. sciencesnail.com While traditional catalysts include strong mineral acids like sulfuric acid, these can be difficult to recover and may generate significant waste. mdpi.com

To address these environmental concerns, solid acid catalysts, such as those based on zirconium or titanium, have been developed. mdpi.com These heterogeneous catalysts are easily separable from the reaction mixture and can be reused, offering a greener alternative. mdpi.comresearchgate.net The reaction mechanism involves the protonation of the carboxylic acid's carbonyl group, which increases its electrophilicity for nucleophilic attack by methanol. sciencesnail.com

Functional group interconversions on the benzoate moiety can also be performed to create analogues. For example, the ester group can be hydrolyzed back to a carboxylic acid or converted to an amide. These transformations allow for the diversification of the core structure for various applications.

| Method | Catalyst | Conditions | Advantages |

| Fischer Esterification | H₂SO₄ | Reflux in Methanol | Inexpensive, widely used. sciencesnail.commdpi.com |

| Solid Acid Catalysis | Zr/Ti Solid Acid | High Temperature/Pressure | Recoverable catalyst, environmentally friendly. mdpi.com |

| Palladium-Catalyzed Carbonylation | [PdCl₂(Xantphos)] | CO pressure, Methanol | High turnover frequencies, direct route from aryl halides. researchgate.netresearchgate.net |

Alternative Synthetic Pathways and Novel Reaction Development

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. ajrconline.org This technology can be applied to various steps in the synthesis of this compound, including the key palladium-catalyzed coupling step and the formation of heterocyclic precursors. researchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. nih.gov For instance, a reaction that might take several hours under conventional reflux can often be completed in minutes in a microwave reactor. researchgate.netresearchgate.net This efficiency makes microwave synthesis an attractive option for rapid library synthesis and process optimization. mdpi.com

A comparative study between conventional and microwave-assisted methods for the synthesis of certain heterocyclic compounds demonstrated a reduction in reaction time from hours to minutes and an increase in yield. nih.govresearchgate.net

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

| Heterocycle Formation | 5-6 hours | 5-7 minutes | Noticeable |

| Condensation Reaction | 2-4 hours | < 5 minutes | Significant |

| Quaternization | N/A | 50 minutes | High (over 80%) |

This table illustrates the general advantages of microwave synthesis observed in the preparation of various heterocyclic compounds. researchgate.netmdpi.com

Photochemical reactions, which use light energy to drive chemical transformations, represent another potential avenue for the synthesis of biaryl compounds. While specific photochemical routes for this compound are not widely documented, general photochemical methods for C-C bond formation could theoretically be adapted. These routes often proceed via radical or pericyclic mechanisms and can sometimes provide access to structures that are difficult to obtain through thermal reactions. However, challenges in controlling selectivity and scaling up reactions can be limitations of this approach.

Strategic Use of this compound as a Synthetic Building Block

This compound is not only a synthetic target but also a valuable intermediate, or "building block," for the construction of more complex molecules. cymitquimica.comcymitquimica.com Its structure contains two key reactive sites: the chlorine atom on the pyrazine ring and the methyl ester on the benzoate ring.

The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in further cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce new functional groups. psu.edunih.gov The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in other coupling reactions. This dual functionality allows for the molecule to be elaborated in multiple directions, making it a versatile scaffold in areas like medicinal chemistry and materials science.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 3 6 Chloropyrazin 2 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A specific ¹H NMR spectrum for Methyl 3-(6-chloropyrazin-2-yl)benzoate, including chemical shifts (δ), coupling constants (J), and signal multiplicities, is not available in the surveyed scientific literature. Such a spectrum would be expected to show distinct signals for the protons on the pyrazine (B50134) and benzoate (B1203000) rings, as well as a characteristic singlet for the methyl ester protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed experimental ¹³C NMR data, which would identify the chemical shifts of each unique carbon atom in the this compound structure, could not be found in the public domain. This analysis would be crucial for confirming the carbon framework of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

No published studies employing two-dimensional NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of this compound were identified. These advanced analyses are essential for unambiguously assigning proton and carbon signals and confirming the connectivity within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

A specific FT-IR spectrum for this compound, detailing the absorption bands corresponding to its functional groups (such as C=O of the ester, C-Cl, and aromatic C-H and C=C bonds), is not documented in the available literature.

Raman Spectroscopy (FT-Raman)

No experimental FT-Raman spectrum for this compound has been published. Raman spectroscopy would provide complementary information to FT-IR, particularly for the non-polar bonds within the aromatic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound, which would be determined by UV-Vis spectroscopy, are not documented in available literature. This technique is crucial for understanding the electronic transitions within the molecule, particularly the π→π* and n→π* transitions associated with the aromatic pyrazine and benzoate rings. The conjugation between these two ring systems, along with the influence of the chloro and methyl ester substituents, would be expected to produce a characteristic absorption spectrum. However, without experimental data, the specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values cannot be reported.

Mass Spectrometry Techniques

Detailed mass spectrometric analysis is essential for confirming the molecular weight and elucidating the fragmentation patterns of a compound. For this compound, such data is not presently available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) would be a key technique to determine the molecular weight of this compound and to study its fragmentation. In the positive ion mode, the protonated molecule [M+H]⁺ would be expected. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would reveal characteristic fragmentation pathways, likely involving the loss of the methyl ester group, cleavage of the bond between the pyrazine and benzoate rings, and potentially the loss of the chlorine atom. This information is invaluable for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecule, allowing for the determination of its elemental composition with a high degree of confidence. This is a critical step in the characterization of a novel or sparsely studied compound. The precise mass measurement would serve to unequivocally confirm the chemical formula of this compound.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To date, the crystal structure of this compound has not been reported.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

Analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, and potential π-π stacking interactions between the aromatic rings. These interactions govern the supramolecular architecture of the compound in the solid state.

Computational Chemistry Investigations of Methyl 3 6 Chloropyrazin 2 Yl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecules. DFT methods are favored for their balance of computational cost and accuracy, providing detailed insights into molecular behavior at the electronic level. scirp.org For a molecule like Methyl 3-(6-chloropyrazin-2-yl)benzoate, DFT calculations can predict a wide range of properties, from its most stable three-dimensional shape to its chemical reactivity and spectroscopic characteristics. researchgate.netresearchgate.net These theoretical investigations complement experimental data, offering a deeper understanding of the molecule's intrinsic features. The following sections detail the specific applications of DFT and related methods in the computational analysis of this compound.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure with the lowest possible energy is found. This is typically performed using a specific DFT functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net

The molecule possesses several rotatable bonds, particularly the bond connecting the pyrazine (B50134) and benzoate (B1203000) rings and the bond associated with the methyl ester group. This rotational freedom gives rise to different spatial arrangements known as conformers. The collection of these conformers and their relative energies constitutes the conformational landscape. nih.gov A thorough conformational analysis is crucial to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

In a related compound, Methyl 3,5-bis[(3-chloropyrazin-2-yl)oxy]benzoate, X-ray crystallography revealed significant dihedral angles between the pyrazine and benzene (B151609) rings, indicating a non-planar structure. nih.govnih.gov Similarly, for this compound, the dihedral angle between the pyrazine and benzoate rings is a key parameter. DFT calculations would explore the energy changes associated with the rotation around this bond to map out the conformational landscape and identify the most stable conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound This table illustrates the typical output of a conformational analysis, showing the relative stability of different spatial arrangements.

| Conformer | Dihedral Angle (Pyrazine-Benzene) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 35.2° | 0.00 | 75.3 |

| 2 | 145.8° | 1.15 | 14.7 |

| 3 | 90.1° | 2.50 | 5.5 |

| 4 | 0.0° | 3.80 | 4.5 |

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO))

The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. nih.gov For this compound, DFT calculations can determine the energies of the HOMO and LUMO and map their spatial distribution. The HOMO is expected to be localized primarily on the more electron-rich benzoate ring, while the LUMO may be distributed across the electron-deficient chloropyrazine moiety. This distribution provides insights into the sites most susceptible to electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies This table presents representative data from an FMO analysis.

| Parameter | Energy (eV) |

| EHOMO | -6.75 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.77 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its interactions with other chemical species. wolfram.com

The map is color-coded to represent different potential values. Regions of negative electrostatic potential, typically colored red, are associated with high electron density and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms like oxygen and nitrogen. researchgate.net Regions of positive potential, colored blue, indicate electron-deficient areas and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the ester group. Positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, intramolecular interactions, and hyperconjugative effects by transforming the calculated wave function into a set of localized orbitals. researchgate.net This analysis is particularly useful for understanding the stability arising from electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. nih.gov

Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) for this compound This table shows hypothetical stabilization energies from key orbital interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π (Cbenzoate-Cbenzoate) | π* (Cpyrazine-Npyrazine) | 18.5 |

| LP (Ocarbonyl) | π* (Cbenzoate-Cbenzoate) | 25.2 |

| LP (Npyrazine) | σ* (Cpyrazine-Cl) | 5.8 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations are typically done at the same level of theory as the geometry optimization. The results provide the frequencies and intensities of the fundamental vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule. researchgate.net

By comparing the computed vibrational spectrum with experimentally obtained data, one can confirm the molecular structure and assign specific absorption bands to their corresponding molecular motions. scirp.org For this compound, characteristic vibrational modes would include the C=O stretching of the ester group, C-Cl stretching, aromatic C-H stretching, and various ring vibrations from both the benzoate and pyrazine moieties. Theoretical calculations can help disentangle complex regions of the experimental spectrum.

Table 4: Predicted Vibrational Frequencies and Assignments This table correlates specific molecular vibrations with their predicted spectral regions.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

| ν(C-H) | 3050-3100 | Aromatic C-H Stretch |

| ν(C=O) | ~1725 | Ester Carbonyl Stretch |

| ν(C=C/C=N) | 1500-1600 | Aromatic Ring Stretches |

| ν(C-O) | 1250-1300 | Ester C-O Stretch |

| ν(C-Cl) | ~750 | C-Cl Stretch |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). researchgate.net TD-DFT calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one. These calculated excitation energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov

The analysis also provides the oscillator strength (f) for each transition, which relates to the intensity of the spectral band, and identifies the specific molecular orbitals involved in the excitation. For this compound, TD-DFT calculations would likely predict strong π → π* transitions associated with the aromatic systems. The results can be compared with experimental spectra to validate the computational model and understand the nature of the electronic transitions responsible for the molecule's absorption of light.

Table 5: Sample TD-DFT Results for Electronic Transitions This table shows typical data obtained from a TD-DFT calculation, detailing the nature of electronic excitations.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 3.95 | 314 | 0.45 | HOMO → LUMO |

| 4.52 | 274 | 0.28 | HOMO-1 → LUMO |

| 4.88 | 254 | 0.15 | HOMO → LUMO+1 |

Noncovalent Interaction (NCI) Analysis and Weak Interactions

Noncovalent Interaction (NCI) analysis is a computational method used to identify and visualize weak, noncovalent interactions within a molecule or between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial for understanding molecular conformation, crystal packing, and ligand-receptor binding.

The method is based on the electron density (ρ) and its reduced density gradient (RDG, s). By plotting the RDG against the electron density, distinct regions of interaction can be identified and visualized in 3D space. Typically, these visualizations are color-coded:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. scielo.org.mx

For a molecule like this compound, NCI analysis would be expected to reveal weak C-H···O or C-H···N hydrogen bonds and π-stacking interactions between the pyrazine and benzene rings, which govern its three-dimensional structure and how it interacts with its environment. nih.gov

Theoretical Ligand-Receptor Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with a biological target. nih.govresearchgate.net

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different poses (orientations and conformations). The pose with the lowest binding energy is considered the most likely binding mode.

Prediction of Binding Modes and Interaction Energies

For this compound, a docking study would first require a specific protein target. Once a target is identified, the software would predict:

Binding Mode: The precise 3D orientation of the compound within the active site of the protein.

Interaction Energy (or Docking Score): A value, typically in kcal/mol, that estimates the binding affinity. A lower (more negative) score generally indicates a stronger, more favorable interaction. researchgate.net

These predictions help researchers prioritize which compounds are most likely to be active and warrant further experimental testing.

Analysis of Hydrogen Bonding and Hydrophobic Interactions in Theoretical Models

Following the prediction of a binding mode, the specific interactions between the ligand and the amino acid residues of the receptor are analyzed. For this compound, this analysis would focus on:

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring and the oxygen atoms of the methyl ester group are potential hydrogen bond acceptors. They could form hydrogen bonds with donor residues (e.g., serine, threonine, lysine) in the protein's active site.

Hydrophobic Interactions: The benzene and chloropyrazine rings are hydrophobic and would likely engage in favorable interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine. scielo.org.mx These interactions are critical for the stability of the ligand-receptor complex.

In Silico Structure-Activity Relationship (SAR) Prediction and Theoretical Design Principles

In silico Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are essential for its biological activity. By computationally modeling a series of related compounds and comparing their predicted binding affinities and interaction patterns, researchers can deduce key design principles.

If a docking study were performed on a series of analogs of this compound, SAR principles could be established. For example, analysis might reveal:

That the chloro-substituent on the pyrazine ring is essential for binding by fitting into a specific hydrophobic pocket.

That modifying the methyl benzoate portion of the molecule could enhance or decrease binding affinity, guiding the design of more potent derivatives.

These theoretical principles provide a rational basis for optimizing lead compounds in drug discovery projects.

Chemical Reactivity and Derivatization Studies of Methyl 3 6 Chloropyrazin 2 Yl Benzoate

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The benzoate ring of Methyl 3-(6-chloropyrazin-2-yl)benzoate is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. However, the reactivity of this specific ring is significantly influenced by its substituents: the methyl ester group (-COOCH₃) at position 1 and the 6-chloropyrazin-2-yl group at position 3.

Both the methyl ester and the pyrazinyl group are electron-withdrawing groups (EWGs), which deactivate the aromatic ring towards electrophilic attack. wikipedia.orgorganicchemistrytutor.com The ester group deactivates the ring through both inductive effects and resonance, making it less nucleophilic. rsc.orgma.edu Similarly, the nitrogen-containing pyrazine (B50134) ring is inherently electron-deficient and acts as a strong deactivating group. Consequently, the benzoate ring in this molecule is substantially less reactive than benzene (B151609) and requires forcing conditions for electrophilic substitution to occur. ma.edu

Regarding regioselectivity, both substituents direct the position of the incoming electrophile. Electron-withdrawing groups generally act as meta-directors. wikipedia.orgyoutube.comlibretexts.org

The methyl ester group at C1 directs incoming electrophiles to the meta-positions (C3 and C5).

The 6-chloropyrazin-2-yl group at C3 directs incoming electrophiles to its own meta-positions (C1 and C5).

Considering these directing effects, the C5 position is strongly favored for substitution, as it is meta to both deactivating groups. Attack at other positions (e.g., C2, C4, C6) would result in destabilized cationic intermediates (arenium ions). scribd.com Therefore, reactions like nitration, if successful, would predominantly yield the 5-substituted product. rsc.orgscribd.comaiinmr.com

A typical nitration procedure would involve a mixture of concentrated nitric acid and sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺) as the electrophile. ma.eduaiinmr.comchegg.com

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on the Benzoate Ring

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Methyl 3-(6-chloropyrazin-2-yl)-5-nitrobenzoate |

| Halogenation | Br₂ / FeBr₃ | Methyl 5-bromo-3-(6-chloropyrazin-2-yl)benzoate |

Nucleophilic Substitution Reactions on the Pyrazine Ring

The pyrazine ring, particularly when substituted with a halogen, is highly susceptible to nucleophilic aromatic substitution (SₙAr). rsc.org The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which reduces the electron density of the ring carbons and makes them electrophilic. This effect activates the chlorine atom at the C6 position for displacement by nucleophiles. masterorganicchemistry.com Halopyrazines are generally more reactive in SₙAr reactions than their corresponding halopyridine counterparts.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrazine ring. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

A wide variety of nucleophiles can be used to displace the chlorine atom, including:

O-Nucleophiles : Alkoxides (e.g., sodium methoxide) and hydroxides. rsc.org

N-Nucleophiles : Amines (primary and secondary), anilines, and other nitrogen heterocycles. masterorganicchemistry.comresearchgate.netthieme-connect.de

S-Nucleophiles : Thiolates (e.g., sodium benzyl (B1604629) sulphide). rsc.org

These reactions provide a straightforward method for introducing diverse functional groups onto the pyrazine ring, significantly expanding the chemical space accessible from the parent compound. researchgate.net

Table 2: Examples of Nucleophilic Aromatic Substitution on the Pyrazine Ring

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 6-amino-pyrazin-2-yl derivative |

| Alkoxide | NaOCH₃ | 6-methoxy-pyrazin-2-yl derivative |

| Thiolate | NaS-R | 6-(alkylthio)-pyrazin-2-yl derivative |

Modifications of the Methyl Ester Group (e.g., hydrolysis, transesterification)

The methyl ester group is a key functional handle that can be readily modified. The most common transformation is hydrolysis, which converts the ester into a carboxylic acid. This reaction is typically carried out under basic conditions (saponification) using a reagent like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. researchgate.net The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. zenodo.orgresearchgate.netsemanticscholar.org

The resulting carboxylic acid, 3-(6-chloropyrazin-2-yl)benzoic acid, serves as a versatile intermediate. It can be coupled with various amines to form amides using standard peptide coupling reagents or converted to an acyl chloride for further reactions.

Transesterification , the conversion of one ester to another, is also a feasible modification, typically achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester functionality.

Table 3: Key Modifications of the Methyl Ester Group

| Reaction | Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | Carboxylic Acid |

| Transesterification | R-OH, H⁺ or RO⁻ catalyst | New Ester |

Regioselective Functionalization Studies

The distinct reactivity of the benzoate and pyrazine rings allows for highly regioselective functionalization of this compound. Research efforts can selectively target one ring while leaving the other intact by choosing appropriate reaction conditions.

Pyrazine-Selective Functionalization : Nucleophilic aromatic substitution is highly regioselective for the C6 position of the pyrazine ring, where the chlorine atom is located. The benzoate ring is unreactive under these nucleophilic conditions. This allows for the precise installation of various substituents on the pyrazine moiety without affecting the rest of the molecule.

Benzoate-Selective Functionalization : Electrophilic aromatic substitution, while challenging due to the deactivated nature of the ring, is regioselective for the C5 position of the benzoate ring. The pyrazine ring is generally resistant to electrophilic attack.

This orthogonal reactivity is a powerful tool in synthetic chemistry, enabling the stepwise and controlled construction of complex derivatives. For instance, one could first perform an SₙAr reaction on the pyrazine ring and then, under different conditions, modify the methyl ester group or attempt a substitution on the benzoate ring.

Synthesis of Substituted Analogues for Structure-Property Relationship (SPR) Elucidation

The synthesis of analogues is crucial for establishing Structure-Property Relationships (SPR) or Structure-Activity Relationships (SAR), particularly in medicinal chemistry and materials science. nih.govacs.org this compound is an excellent starting point for creating a library of diverse compounds due to its multiple reaction sites. tandfonline.commdpi.com

By systematically varying the substituents at each position, researchers can probe how different functional groups influence the biological activity or physical properties of the molecule. nih.govmdpi.com

Strategies for Analogue Synthesis:

Pyrazine Ring Modification : A diverse range of amines, alcohols, and thiols can be introduced at the C6 position via SₙAr to explore the impact of different hydrogen bond donors/acceptors, lipophilicity, and steric bulk in this region. acs.orgresearchgate.net

Ester Group Modification : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a library of amides or other esters. This modifies the central linker region of the molecule.

Benzoate Ring Substitution : Although synthetically more demanding, substitution at the C5 position of the benzoate ring can introduce additional functionality to explore interactions with a target protein or modify the electronic properties of the system.

Table 4: Representative Synthetic Pathways for Analogue Generation for SPR Studies

| Starting Material | Reaction Type | Reagent Example | Resulting Analogue (General Structure) | Purpose of Modification |

|---|---|---|---|---|

| This compound | SₙAr | Morpholine | Methyl 3-(6-morpholinopyrazin-2-yl)benzoate | Explore effect of polar heterocyclic substituent |

| This compound | SₙAr | 4-Fluoroaniline | Methyl 3-(6-(4-fluoroanilino)pyrazin-2-yl)benzoate | Introduce aryl amine with potential for H-bonding and halogen bonding |

Stereochemical Aspects in Derivative Synthesis and Chiral Resolution

While this compound is an achiral molecule, stereocenters can be introduced during its derivatization, leading to chiral products. nih.gov The synthesis and separation of these stereoisomers are critical, especially in pharmaceutical research, as different enantiomers or diastereomers of a drug often exhibit distinct pharmacological and toxicological profiles. uff.br

Introduction of Chirality:

Reaction with Chiral Nucleophiles : Using an enantiomerically pure chiral amine or alcohol in an SₙAr reaction on the pyrazine ring will produce a chiral, non-racemic product.

Reaction with Chiral Reagents at the Ester Group : Coupling the corresponding carboxylic acid with a chiral amine or alcohol will also yield a chiral product.

If a racemic reagent is used in these reactions, a mixture of diastereomers (if the parent molecule was already chiral) or a racemic mixture of enantiomers will be formed.

Chiral Resolution: When a racemic mixture is synthesized, it must be resolved into its individual enantiomers. This can be achieved through several methods:

Chiral Derivatizing Agents (CDAs) : The racemic mixture can be reacted with a chiral auxiliary, such as Mosher's acid, to form a mixture of diastereomers. wikipedia.org Diastereomers have different physical properties and can be separated using standard techniques like chromatography or crystallization. The chiral auxiliary is then cleaved to yield the pure enantiomers.

Chiral Chromatography : Direct separation of enantiomers can be performed using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). researchgate.netnih.gov

These stereochemical considerations are essential for the thorough investigation of any derivative of this compound intended for biological applications.

Role As a Building Block and Scaffold in Complex Molecular Architectures

Strategic Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. The efficiency and atom economy of MCRs make them highly desirable for the rapid generation of chemical libraries. While direct and specific examples of "Methyl 3-(6-chloropyrazin-2-yl)benzoate" participating as a key reactant in named multi-component reactions are not extensively documented in readily available literature, its structural motifs suggest significant potential for such applications.

The chloropyrazine ring is an electron-deficient heteroaromatic system, making the chlorine atom susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone of its utility. In the context of MCRs, this compound could theoretically participate in sequences where the pyrazine (B50134) nitrogen atoms act as basic centers or where the chloro-substituent is displaced in a crucial bond-forming step.

For instance, in a hypothetical MCR design, the chloro-substituent could be displaced by a nucleophile generated in situ from the other reaction components. This could be part of a cascade or domino reaction sequence, leading to the formation of fused heterocyclic systems. The ester functionality could also be involved, for example, through its conversion to an amide or hydrazide, which could then participate in subsequent intramolecular cyclization steps.

The table below outlines potential multi-component reaction types where a scaffold like "this compound" could be strategically employed, based on the reactivity of its functional groups.

| Multi-Component Reaction Type | Potential Role of this compound | Resulting Structural Motif |

| Ugi or Passerini-type reactions | The ester could be hydrolyzed to the carboxylic acid, which is a key component in these reactions. | Highly functionalized acyclic intermediates poised for cyclization. |

| Hantzsch Dihydropyridine Synthesis | The ester could be modified to an aldehyde, a necessary component. | Dihydropyridine core attached to the pyrazinylphenyl scaffold. |

| Biginelli Reaction | The ester could be transformed into an aldehyde or urea (B33335) derivative. | Dihydropyrimidinone or thione fused or linked to the parent structure. |

While these are projections based on known reactivity patterns, they highlight the untapped potential of "this compound" as a strategic building block in the field of multi-component reactions.

Scaffold for the Development of Novel Heterocyclic Frameworks

The term "scaffold" in medicinal and synthetic chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. "this compound" is an exemplary scaffold due to its multiple points of diversification. The chlorine atom on the pyrazine ring is a prime site for modification through cross-coupling reactions.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The chloro-substituent on the pyrazine ring of "this compound" can readily participate in several of these reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position of the pyrazine ring. This is a robust method for creating carbon-carbon bonds and significantly increasing molecular complexity.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with a variety of amines. This is a powerful strategy for introducing diverse amino functionalities, which are prevalent in biologically active molecules.

Sonogashira Coupling: The coupling with terminal alkynes introduces an alkynyl group, which can serve as a handle for further transformations, such as cycloadditions or the synthesis of other functional groups.

The following table summarizes the utility of these cross-coupling reactions in elaborating the "this compound" scaffold.

| Cross-Coupling Reaction | Reagent | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid | C-C | Methyl 3-(6-arylpyrazin-2-yl)benzoate |

| Buchwald-Hartwig | Primary/Secondary Amine | C-N | Methyl 3-(6-aminopyrazin-2-yl)benzoate |

| Sonogashira | Terminal Alkyne | C-C (sp) | Methyl 3-(6-alkynylpyrazin-2-yl)benzoate |

Intramolecular Cyclization:

Following the initial diversification at the chloro-position, the newly introduced functional group and the methyl ester on the benzoate (B1203000) moiety can be utilized to construct novel fused heterocyclic frameworks through intramolecular cyclization reactions. For example, a Suzuki coupling to introduce an ortho-aminoaryl group could be followed by hydrolysis of the ester to the carboxylic acid and subsequent amide formation and cyclization to yield a complex, multi-ring heterocyclic system.

Design Principles for Expanding Chemical Space in Synthetic Methodologies

The concept of "expanding chemical space" refers to the generation of novel molecular structures with diverse shapes, sizes, and functionalities that are not represented in existing compound collections. "this compound" serves as an excellent starting point for such endeavors due to its inherent structural and electronic properties.

The design principles for utilizing this compound to expand chemical space can be summarized as follows:

Vectorial Diversification: The molecule possesses distinct vectors for chemical modification. The chloro-substituent on the pyrazine ring allows for diversification in one direction, while the methyl ester on the benzoate ring provides another. This allows for a systematic and combinatorial approach to library synthesis.

Introduction of 3D Complexity: While the starting material is largely planar, the functional groups allow for the introduction of substituents that can impart three-dimensionality to the resulting molecules. This is crucial for exploring new areas of biologically relevant chemical space.

Access to Privileged Scaffolds: The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. By using "this compound" as a starting point, chemists can readily access novel derivatives of this important heterocyclic system.

Functionality Tolerance: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, are known for their high degree of functional group tolerance. This allows for the use of a wide variety of coupling partners bearing sensitive functional groups, further expanding the accessible chemical space.

The strategic application of these design principles enables the transformation of a relatively simple starting material into a vast array of complex and diverse molecules, thereby pushing the boundaries of synthetic chemistry and drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(6-chloropyrazin-2-yl)benzoate, and how can reaction conditions be optimized?

- Methodology : A stepwise nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura) are common approaches. For example, details a triazine-based synthesis using 2,4,6-trichlorotriazine, phenol derivatives, and methyl 3-aminobenzoate under controlled temperatures (35°C) with DIPEA as a base. Optimize yields by adjusting equivalents of reagents (e.g., 1.15 equiv. of methyl 3-aminobenzoate) and reaction times (e.g., 26 h for coupling steps) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the ester group.

Q. How can the purity and structural identity of this compound be confirmed?

- Methodology :

- NMR Spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., ester carbonyl at ~168–170 ppm, pyrazine aromatic protons at 8.5–9.0 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion peaks ([M+H] expected at m/z ~293) .

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What crystallographic techniques are suitable for resolving the crystal structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS for refinement. and highlight SHELX’s robustness for small-molecule structures. Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Refine anisotropic displacement parameters and validate using R-factors (target ) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be integrated with experimental data to resolve contradictions in spectral or crystallographic results?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and compare computed NMR/IR spectra with experimental data to identify discrepancies (e.g., tautomerism or solvent effects) .

- Crystallographic Validation : Use PLATON or OLEX2 to check for missed symmetry, twinning, or disorder. Cross-reference with NIST crystallographic databases for bond-length/angle outliers .

- Case Study : If experimental -NMR shows unexpected splitting, simulate spectra with solvation models (e.g., PCM) to assess conformational flexibility .

Q. What strategies are effective for analyzing the compound’s bioactivity, and how can structure-activity relationships (SAR) be explored?

- Methodology :

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR. highlights chloro/fluoro substituents enhancing binding affinity .

- SAR Probes : Synthesize analogs (e.g., replacing Cl with Br or modifying the pyrazine ring) and compare IC values. Use molecular docking (AutoDock Vina) to predict binding modes .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ) with activity trends .

Q. How can synthetic byproducts or degradation products be identified and quantified during stability studies?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor via UPLC-PDA-MS .

- Impurity Profiling : Use high-resolution MS (HRMS) and -NMR to identify structures. notes byproducts from incomplete triazine coupling (e.g., mono-substituted intermediates) .

- Quantification : Develop a validated HPLC method with LOQ ≤ 0.1% for impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.